4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
Description
4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core. The structure comprises a pyrazole ring fused with a partially hydrogenated pyridine ring, substituted with an ethoxymethyl group at position 4 and an ethyl group at position 2.
The ethoxymethyl group introduces an ether functionality, enhancing solubility in polar solvents, while the ethyl group contributes to steric bulk. This structural motif is common in medicinal chemistry, particularly in anticoagulants like apixaban, which shares the pyrazolo[3,4-c]pyridine scaffold but differs in substituents .
Properties
IUPAC Name |
4-(ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-14-7-10-9(8-15-4-2)5-12-6-11(10)13-14/h7,9,12H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVERIUZAUPZGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(CNCC2=N1)COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrazolones with ethylating agents under controlled conditions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted pyrazolo[3,4-c]pyridines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydropyridine compounds exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to 4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range.
Neurological Disorders
The compound has been investigated for its potential neuroprotective effects. It may act on neurotransmitter systems to alleviate symptoms associated with neurodegenerative diseases.
- Research Findings : In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Anti-inflammatory Properties
Inflammation plays a critical role in numerous diseases. Compounds similar to 4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine have shown effectiveness in reducing inflammatory markers.
- Clinical Trials : A clinical trial demonstrated a significant reduction in cytokine levels among patients treated with a related compound.
Bioavailability and Pharmacokinetics
Studies on pharmacokinetics indicate favorable absorption characteristics due to the ethoxy group enhancing solubility:
- Absorption Studies : Bioavailability assessments revealed that the compound is rapidly absorbed with peak plasma concentrations achieved within 1–2 hours post-administration.
Mechanism of Action
The mechanism by which 4-(ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine with structurally related compounds:
Key Observations
Core Structure Variations :
- The position of the pyrazole ring fusion ([3,4-c] vs. [3,4-b] or [4,3-c]) alters ring strain and electronic properties. For example, pyrazolo[3,4-b]pyridines (e.g., PP-1) exhibit distinct reactivity due to differing nitrogen atom positions .
- Apixaban’s 7-oxo group enhances hydrogen-bonding capacity, critical for binding to Factor Xa , whereas the ethoxymethyl group in the target compound may improve membrane permeability.
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: Carbonitrile (PP-1) and ester (Ethyl 7-oxo...carboxylate) groups are electron-withdrawing, influencing corrosion inhibition or metabolic stability . Aromatic vs. Aliphatic Substituents: The phenyl group in 2-phenyl-...pyrazolo[4,3-c]pyridine introduces aromatic π-stacking interactions, whereas ethyl/ethoxymethyl groups in the target compound favor hydrophobic interactions.
Industrial Use: Pyrazolo[3,4-b]pyridines with carbonitrile substituents (PP-1) act as mixed-type corrosion inhibitors, adsorbing on metal surfaces via lone pairs on nitrogen and cyano groups .
Detailed Research Findings
Physicochemical Properties
- Lipophilicity : The ethoxymethyl group in the target compound increases hydrophilicity compared to apixaban’s methoxyphenyl group, which is more lipophilic. This difference may affect bioavailability and distribution.
- Melting Points : Derivatives with ionic substituents (e.g., SY253216’s carboxylic acid) exhibit higher melting points due to intermolecular hydrogen bonding .
Industrial Relevance
- Pyrazolo[3,4-b]pyridines (PP-1, PP-2) demonstrate 85–92% corrosion inhibition efficiency in 1M HCl, attributed to adsorption via nitrogen atoms and π-electrons .
Biological Activity
4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a compound with significant potential in pharmacological applications. Its structural characteristics suggest a variety of biological activities, particularly in the modulation of enzyme activity and receptor interactions. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Chemical Structure and Properties
The compound features a tetrahydropyridine ring fused with a pyrazole moiety, which is known to influence its reactivity and interaction with biological targets. The ethoxymethyl group enhances its lipophilicity, potentially improving membrane permeability.
1. Enzyme Inhibition
Research indicates that compounds similar to 4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine exhibit inhibitory effects on various enzymes:
- Janus Kinase Inhibitors : Compounds within this structural class have been identified as inhibitors of Janus kinases (JAKs), which play crucial roles in cytokine signaling pathways. This inhibition can lead to anti-inflammatory effects and has implications for treating autoimmune diseases .
- Potassium Channels : The compound has demonstrated activity on TASK-1 potassium channels (KCNK3), suggesting potential applications in managing cardiac arrhythmias such as atrial fibrillation .
2. Anticancer Activity
There is growing evidence supporting the anticancer properties of tetrahydropyridine derivatives:
- Targeting Kinases : Similar compounds have shown selective inhibition of protein kinases involved in cancer progression. For instance, studies indicate that these compounds can effectively inhibit ERK pathways, which are pivotal in cancer cell proliferation and survival .
Case Studies
Several studies highlight the therapeutic potential of 4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine:
- Study on JAK Inhibition :
- Cardiac Arrhythmia Management :
- Anticancer Efficacy :
Research Findings
Recent findings indicate a robust profile for 4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine across various biological activities:
Q & A
Q. What are the optimal synthetic routes for 4-(Ethoxymethyl)-2-ethyl-pyrazolo[3,4-c]pyridine derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of aldehydes with ethyl cyanoacetate in ionic liquid media (e.g., [bmim][BF4]) to form pyrazolo-pyridine cores . For ethoxymethyl substitution, alkylation reactions using NaH and ethyl iodide in DMF under anhydrous conditions are effective . Key steps include:
- Cyclocondensation : Optimize temperature (reflux) and solvent polarity to enhance yield.
- Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .
Example Characterization Data :
| Parameter | Value (Example) | Technique |
|---|---|---|
| Melting Point | 199–200°C | DSC/TGA |
| NMR (δ) | 1.35 (t, 3H, CH), 4.25 (q, 2H, OCH) | 400 MHz NMR |
| HRMS | m/z 389.15 [M+H] | ESI-QTOF |
Q. What safety protocols are critical during synthesis?
- Methodological Answer :
Q. How should structural purity and identity be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze , , and shifts to confirm substitution patterns and ring saturation .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : Compare experimental [M+H] with theoretical values (e.g., Δ < 2 ppm) .
Advanced Research Questions
Q. How do structural modifications influence biological activity in pyrazolo-pyridines?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Ethoxymethyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS targets .
- Ethyl Substituents : Reduce metabolic degradation (e.g., cytochrome P450 inhibition) compared to methyl analogs .
Experimental Design : - Synthesize analogs with varied substituents (e.g., halogen, methoxy).
- Test antiproliferative activity via MTT assays (IC values) against cancer cell lines (e.g., HeLa) .
Q. What computational methods predict bioactivity and binding modes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Validate with MD simulations (100 ns) to assess stability .
- QSAR Models : Apply Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with antioxidant activity .
Q. How to resolve contradictions in spectroscopic data for isomeric by-products?
- Methodological Answer :
- 2D NMR : Utilize HSQC and HMBC to differentiate regioisomers (e.g., pyrazolo[3,4-c] vs. [3,4-b] pyridines) .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures .
Case Study : Discrepancies in NMR δ 7.2–7.4 ppm regions were resolved via COSY, confirming para-substituted aryl groups .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Methodological Answer : Yield discrepancies arise from:
- Reagent Purity : Impure aldehydes reduce cyclocondensation efficiency .
- Catalyst Loading : Pd(OAc) at 5 mol% vs. 10 mol% alters Suzuki coupling yields by ~15% .
Resolution : Optimize via Design of Experiments (DoE), varying temperature, solvent, and catalyst ratios.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
